2-amino-N-(4-chlorophenyl)benzamide
Overview
Description
“2-amino-N-(4-chlorophenyl)benzamide” belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H11ClN2O . The molecular weight is 246.69 . The structure includes a benzene ring substituted with an anilide group .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.351 g/cm3, a flash point of 157.7 °C, and a boiling point of 337.2 °C at 760 mmHg . It also has a molar refractivity of 69.95 cm3 and a polarizability of 27.73x10-24 cm3 .Scientific Research Applications
Anticonvulsant Activity
Research has shown that derivatives of 2-amino-N-(4-chlorophenyl)benzamide exhibit significant anticonvulsant activity. For instance, ameltolide analogues like 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide were found to be superior to phenytoin in maximal electroshock seizure tests, indicating their potential as effective anticonvulsant agents (Lambert et al., 1995). Additionally, studies have identified certain benzamide compounds as powerful metabolic inhibitors with promising anticonvulsant properties (Robertson et al., 1987).
Anticancer Activity
Some derivatives of this compound have shown potential as anticancer agents. For example, a study discovered that certain indapamide derivatives, including compounds with 4-chlorophenyl amino substituents, demonstrated proapoptotic activity and inhibited melanoma cancer cell growth (Yılmaz et al., 2015).
Application in Agriculture
Research has also explored the use of benzamide derivatives in agriculture. N-(2-benzoyl-4-chlorophenyl)benzamides and N-[4-Chloro-2-(α,α-hydroxyphenylmethyl)phenyl]benzamides were found to exhibit plant growth-promoting activity, suggesting their potential as plant growth regulators (Hatim & Joshi, 2004).
Spectroscopy and Molecular Studies
The vibrational, electronic, and nonlinear optical properties of certain N-aryl ring substituted benzamide compounds have been investigated, providing insights into the molecular characteristics and potential applications in spectroscopy (Rao et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 2-amino-N-(4-chlorophenyl)benzamide are currently unknown. This compound is a unique chemical provided by Sigma-Aldrich for early discovery researchers
Pharmacokinetics
It is predicted to have high gi absorption and is likely bbb permeant . It is also predicted to be a CYP1A2, CYP2C19, and CYP2C9 inhibitor . These properties could impact the bioavailability of the compound, but further studies are needed to confirm these predictions.
Action Environment
It is generally recommended to handle the compound in a well-ventilated place, avoid contact with skin and eyes, and prevent formation of dust and aerosols .
Biochemical Analysis
Biochemical Properties
It is known that benzanilides, the class of compounds to which it belongs, can interact with various enzymes and proteins
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 2-Amino-N-(4-chlorophenyl)benzamide in animal models . Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently lacking . Future studies should investigate any transporters or binding proteins it interacts with, and any effects on its localization or accumulation.
Properties
IUPAC Name |
2-amino-N-(4-chlorophenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCJFZKQYODIDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350003 | |
Record name | 2-amino-N-(4-chlorophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4943-86-6 | |
Record name | 2-Amino-N-(4-chlorophenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4943-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-amino-N-(4-chlorophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-N-(4-chlorophenyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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